molecular formula C22H17F3N2O4S B11254285 4-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

4-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11254285
M. Wt: 462.4 g/mol
InChI Key: CKKUIIYRGDBRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(BENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenesulfonyl group, a trifluoromethyl phenyl group, and a benzoxazine ring

Preparation Methods

The synthesis of 4-(BENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction using benzenesulfonyl chloride and a suitable base.

    Attachment of the Trifluoromethyl Phenyl Group:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

4-(BENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .

Scientific Research Applications

4-(BENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-(BENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    4-(Trifluoromethyl)benzenesulfonyl chloride: This compound shares the trifluoromethyl and benzenesulfonyl groups but lacks the benzoxazine ring.

    Benzenesulfonic acid derivatives: These compounds have the benzenesulfonyl group but differ in other substituents and structural features.

The uniqueness of 4-(BENZENESULFONYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its combination of functional groups and the benzoxazine ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C22H17F3N2O4S

Molecular Weight

462.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C22H17F3N2O4S/c23-22(24,25)15-10-12-16(13-11-15)26-21(28)20-14-27(18-8-4-5-9-19(18)31-20)32(29,30)17-6-2-1-3-7-17/h1-13,20H,14H2,(H,26,28)

InChI Key

CKKUIIYRGDBRPZ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.